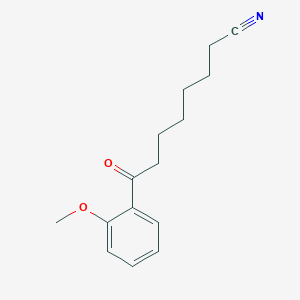

3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of phenylboronic acid . Phenylboronic acids are a class of compounds that have been studied for their potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of a similar compound, 1-iodo-3-isothiocyanatobenzene, has been studied . The compound is a halogenated chalcone formed from two iodine substituted rings .Chemical Reactions Analysis

Boronic acids, such as phenylboronic acid, participate in various chemical reactions. They can act as building blocks and synthetic intermediates . Protodeboronation of alkyl boronic esters has also been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Iodophenyl acetate, have been reported . It has a density of 1.8±0.1 g/cm3, a boiling point of 283.3±23.0 °C at 760 mmHg, and a flash point of 125.2±22.6 °C .Applications De Recherche Scientifique

Oxidation of Secondary Alcohols

- Kinetics of Oxidation : 3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone is involved in the oxidation of secondary alcohols like 1,1,1-trifluoro-2-propanol. This process produces ketones and is characterized by significant activation enthalpies and entropies, with both acid and base catalysis observed (Norcross et al., 1997).

Synthesis of Fluorine-containing Heterocycles

- Synthetic Equivalent for Trifluoropyruvaldehyde : 3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone is used as a synthetic equivalent for trifluoropyruvaldehyde, aiding in the synthesis of fluorine-containing heterocycles like 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline (Kamitori, 2003).

Asymmetric Synthesis of Chiral Intermediates

- Chiral Intermediate Synthesis : This compound is used in the asymmetric synthesis of chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol, a key component in antidepressant drugs (Choi et al., 2010).

Enzyme Inhibition and Affinity Purification

- Inhibiting Serine Hydrolases : Derivatives of 3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone, such as trifluoromethyl ketones (TFKs), are used as potent inhibitors of serine hydrolases and for the affinity purification of enzymes like cutinases (Wang et al., 2000).

Chemical Fixation of CO2

- CO2 Transformation : A derivative, 3-Bromo-1,1,1-trifluoro-2-propanol, is used as a catalyst for the chemical fixation of CO2 with epoxides to create cyclic carbonates, showcasing potential in CO2 transformation and utilization (Ma et al., 2020).

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-(3-iodophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-2-1-3-7(13)4-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYKYSVHYFFSJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645252 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(3-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone | |

CAS RN |

898787-67-2 |

Source

|

| Record name | 1,1,1-Trifluoro-3-(3-iodophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)